SRT 1460

Beschreibung

Eigenschaften

IUPAC Name |

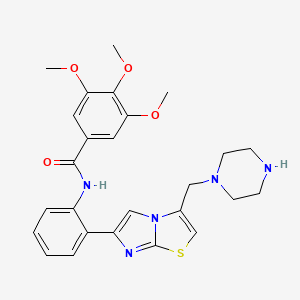

3,4,5-trimethoxy-N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O4S/c1-33-22-12-17(13-23(34-2)24(22)35-3)25(32)28-20-7-5-4-6-19(20)21-15-31-18(16-36-26(31)29-21)14-30-10-8-27-9-11-30/h4-7,12-13,15-16,27H,8-11,14H2,1-3H3,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEWVVLMFLTQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=CN4C(=CSC4=N3)CN5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40636044 | |

| Record name | 3,4,5-Trimethoxy-N-(2-{3-[(piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40636044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925432-73-1 | |

| Record name | 3,4,5-Trimethoxy-N-[2-[3-(1-piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925432-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SRT-1460 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925432731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxy-N-(2-{3-[(piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40636044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SRT-1460 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN6D3F3HTG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Disputed Mechanism of SRT1460: A Sirtuin Activator in Question

For researchers, scientists, and drug development professionals, SRT1460 presents a compelling case study in the complexities of drug discovery and the critical importance of assay design. Initially lauded as a potent, specific activator of SIRT1, a key regulator of metabolism and aging, subsequent research has cast significant doubt on its direct mechanism of action, revealing a nuanced and controversial story.

SRT1460, along with its structural relatives SRT1720 and SRT2183, was originally identified as a small molecule activator of SIRT1, an NAD+-dependent deacetylase.[1][2] SIRT1 plays a crucial role in various cellular processes, including transcription, apoptosis, metabolism, and aging, by deacetylating histone and non-histone protein targets.[2][3][4] The prospect of pharmacologically activating SIRT1 generated considerable excitement for its potential to treat age-related diseases like type 2 diabetes.[5][6] However, the initial findings on SRT1460's mechanism have been challenged by further investigations, suggesting its activity may be an artifact of the experimental systems used.

The Controversy: Direct Activator or Experimental Artifact?

The central debate surrounding SRT1460 revolves around whether it directly binds to and allosterically activates the SIRT1 enzyme.

Initial Evidence for Direct Activation:

Evidence Against Direct Activation:

-

No Activation with Native Substrates: When tested with native peptide substrates lacking a fluorophore or with full-length native protein substrates like p53 and acetyl-CoA synthetase 1, SRT1460 and its analogs do not activate SIRT1.[1][5][6] In some cases, inhibition of SIRT1 activity was observed.[1]

-

Direct Interaction with Fluorophore-Containing Peptides: Biophysical techniques such as Nuclear Magnetic Resonance (NMR), surface plasmon resonance (SPR), and isothermal calorimetry have demonstrated that these compounds directly interact with the fluorophore-containing peptide substrates themselves.[1][6][7]

-

Off-Target Activities: Further studies have revealed that SRT1460 and related compounds exhibit multiple off-target activities against various receptors, enzymes, transporters, and ion channels.[1][3]

This evidence strongly suggests that SRT1460 is not a direct allosteric activator of SIRT1 and that its effects in the initial assays were likely due to an interaction with the fluorescently labeled substrate, altering its properties in a way that produced a false-positive signal for enzyme activation.

Proposed SIRT1 Signaling Pathway

Despite the controversy over its direct activation, understanding the SIRT1 pathway that SRT1460 was intended to target remains crucial. SIRT1 is a key mediator of pathways downstream of calorie restriction and regulates numerous vital signaling pathways.

Caption: Proposed SIRT1 signaling pathway and its downstream effects.

Quantitative Data Summary

The following table summarizes the available quantitative data for SRT1460 and related compounds from the initial studies that reported SIRT1 activation. It is important to interpret this data in the context of the controversy surrounding the use of fluorophore-containing substrates.

| Compound | Assay Type | Substrate | EC1.5 (μM) | % Activation | Kd (μM) | Notes | Reference |

| SRT1460 | Mass Spectrometry | Fluorophore-p53 peptide | 2.9 | 296 | - | EC1.5 is the concentration for 50% increase in enzyme activity. | [1] |

| SRT1460 | Isothermal Titration Calorimetry | SIRT1-TAMRA Peptide 1 complex | - | - | 16.2 | Binding observed only in the presence of the fluorophore-labeled peptide. | [8] |

| SRT1720 | Mass Spectrometry | Fluorophore-p53 peptide | 0.16 | 781 | - | [1] | |

| SRT2183 | Mass Spectrometry | Fluorophore-p53 peptide | 0.52 | 611 | - | [1] | |

| Resveratrol | Mass Spectrometry | Fluorophore-p53 peptide | - | 201 | - | [1] |

Key Experimental Protocols

The studies investigating the mechanism of action of SRT1460 employed a variety of biochemical and biophysical assays. Below are overviews of the key experimental methodologies.

SIRT1 Deacetylase Activity Assays

1. HPLC-Based Assay with Fluorogenic Peptide Substrate:

-

Principle: This assay directly measures the formation of the deacetylated peptide product by separating it from the acetylated substrate using High-Performance Liquid Chromatography (HPLC).

-

Protocol Outline:

-

SIRT1 enzyme is incubated with the acetylated TAMRA-p53 peptide substrate and NAD+ in the presence or absence of the test compound (e.g., SRT1460).

-

The reaction is stopped at various time points.

-

The reaction mixture is injected into an HPLC system.

-

The acetylated substrate and deacetylated product are separated and quantified by their respective peak areas.

-

-

Workflow Diagram:

Caption: Workflow for HPLC-based SIRT1 activity assay.

2. ELISA and Western Blot with Full-Length Protein Substrate:

-

Principle: These methods quantify the deacetylation of a full-length protein substrate, such as acetylated p53 (Ac-p53).

-

Protocol Outline:

-

SIRT1 is incubated with Ac-p53 and NAD+ with or without the test compound.

-

For ELISA, the remaining Ac-p53 and total p53 are quantified using specific antibodies in an enzyme-linked immunosorbent assay format.

-

For Western Blot, the reaction products are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for Ac-p53 and total p53.

-

-

Workflow Diagram:

Caption: Workflow for ELISA and Western Blot-based SIRT1 activity assays.

Biophysical Interaction Assays

1. Isothermal Titration Calorimetry (ITC):

-

Principle: ITC measures the heat changes that occur upon binding of two molecules to determine the binding affinity (Kd), stoichiometry, and enthalpy of the interaction.

-

Protocol Outline:

-

A solution of SRT1460 is titrated into a solution containing the SIRT1 enzyme and either the TAMRA-labeled or native peptide substrate.

-

The heat released or absorbed during the binding event is measured.

-

The data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

-

2. Surface Plasmon Resonance (SPR):

-

Principle: SPR detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip to which one of the interacting molecules is immobilized.

-

Protocol Outline:

-

A p53-derived peptide (either TAMRA-labeled or native) is immobilized on the sensor chip.

-

A solution of SRT1460 is flowed over the chip surface.

-

Binding of SRT1460 to the peptide is detected as a change in the SPR signal.

-

Conclusion

The case of SRT1460 serves as a critical reminder of the potential for experimental artifacts in drug discovery. While initially promising, the evidence strongly suggests that SRT1460 is not a direct activator of SIRT1 and that its observed effects in early assays were likely due to its interaction with the fluorophore-tagged substrates. For researchers in the field, this underscores the necessity of validating findings using multiple, orthogonal assays, including those that utilize native, unmodified substrates. The story of SRT1460 highlights the rigorous scientific scrutiny required to truly understand the mechanism of action of a potential therapeutic agent.

References

- 1. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [scholarlyworks.adelphi.edu]

- 6. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalysis and mechanistic insights on Sirtuin activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Ambiguous Mechanisms of SRT1460: A Technical Guide to its Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRT1460, a small molecule developed by Sirtris Pharmaceuticals, was initially heralded as a potent and selective activator of Sirtuin 1 (SIRT1), a key regulator of metabolism and longevity. This purported mechanism suggested its therapeutic potential in age-related diseases, including type 2 diabetes. However, the direct activation of SIRT1 by SRT1460 has been a subject of significant scientific debate. Subsequent research has demonstrated that the observed activation is an artifact of in vitro assays utilizing fluorophore-tagged substrates and that SRT1460 does not directly activate SIRT1 with native substrates.[1][2] Furthermore, profiling studies have revealed that SRT1460 and its structural analogs exhibit promiscuous off-target activities, interacting with a range of other receptors, enzymes, and transporters.[1][2]

This technical guide provides an in-depth analysis of the biological pathways affected by SRT1460, presenting the initial hypothesis of SIRT1 activation alongside the compelling evidence for its off-target effects. We will delve into the quantitative data from key experiments, provide detailed methodologies, and visualize the complex signaling pathways and experimental workflows. This document aims to offer a comprehensive and nuanced understanding of SRT1460's molecular interactions to inform future research and drug development efforts.

The SIRT1 Activation Controversy

The initial excitement surrounding SRT1460 stemmed from its reported ability to activate SIRT1 with much greater potency than resveratrol.[3][4] SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and mitochondrial biogenesis, by deacetylating a wide range of protein targets.

The Proposed SIRT1-Mediated Pathway

The hypothesized mechanism of action involved the direct binding of SRT1460 to the SIRT1 enzyme, leading to a conformational change that enhanced its catalytic activity. This, in turn, was thought to increase the deacetylation of key downstream targets, including:

-

p53: A tumor suppressor protein, deacetylation of which is linked to a reduction in apoptosis.

-

FOXO (Forkhead box O) transcription factors: Involved in stress resistance and metabolism.

-

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): A key regulator of inflammation.

-

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): A master regulator of mitochondrial biogenesis and function.

The activation of these pathways was anticipated to yield therapeutic benefits in metabolic and age-related diseases.

Evidence Against Direct SIRT1 Activation

Seminal work by Pacholec et al. (2010) challenged the direct activation hypothesis.[1][2] Their research demonstrated that SRT1460 and related compounds only activated SIRT1 in assays employing peptide substrates with a covalently attached fluorophore (e.g., TAMRA).[1][2] When native peptide substrates or full-length proteins were used, no significant activation was observed.[1][2]

Biophysical studies, including Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), provided evidence that SRT1460 directly interacts with the fluorophore-containing peptide substrate, rather than the SIRT1 enzyme itself.[1][2] This suggests that the observed activation in earlier studies was an artifact of the specific assay conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with SRT1460's biological activities.

Table 1: In Vitro SIRT1 Activation Data (with Fluorogenic Substrate)

| Compound | EC1.5 (μM) | Maximal Activation (%) | Reference |

| SRT1460 | 2.9 | 434 | [2] |

| SRT1720 | 0.16 - 0.32 | 741 - 781 | [2][3] |

| SRT2183 | 0.36 | 296 | [3] |

| Resveratrol | 31.6 - 46.2 | 201 - 239 | [2][3] |

*EC1.5 is the concentration required to increase enzyme activity by 50%. Data were generated using a fluorophore-conjugated p53-derived peptide substrate.

Table 2: Off-Target Activities of SRT1460 and Related Compounds (at 10 μM)

| Compound | Number of Targets with >50% Inhibition | Key Off-Targets with >50% Inhibition | Reference |

| SRT1460 | 20 | Adenosine A3 receptor, Urotensin receptor (GPR14), Phosphodiesterase 2, Norepinephrine transporter | [2] |

| SRT1720 | 38 | Adenosine A3 receptor, Urotensin receptor (GPR14), Phosphodiesterase 2, Norepinephrine transporter, and others | [2] |

| SRT2183 | 14 | Adenosine A3 receptor, Urotensin receptor (GPR14), Phosphodiesterase 2, Norepinephrine transporter, and others | [2] |

| Resveratrol | 7 | Norepinephrine transporter, and others | [2] |

*Data from Pacholec et al. (2010) supplemental information, screened against a panel of over 100 receptors, enzymes, transporters, and ion channels.

Table 3: Effect of SRT1460 on Pancreatic Cancer Cell Viability

| Cell Line | IC50 (μM) | Reference |

| Patu8988t | 1.62 ± 0.13 | [5] |

| SU86.86 | 2.31 ± 0.23 | [5] |

| Panc-1 | 0.66 ± 0.02 | [5] |

| HPDE (control) | 2.39 ± 0.29 | [5] |

*IC50 is the concentration that inhibits cell viability by 50% after 72 hours of treatment.

Key Biological Pathways Affected

Given the evidence against direct SIRT1 activation, the biological effects of SRT1460 are likely mediated by its off-target interactions and potentially indirect effects on other signaling pathways.

Off-Target Interactions

As highlighted in Table 2, SRT1460 inhibits several G-protein coupled receptors (GPCRs), enzymes, and transporters. The inhibition of these targets can have wide-ranging physiological effects:

-

Adenosine A3 Receptor: Implicated in inflammation and cardioprotection.

-

Urotensin Receptor (GPR14): Involved in cardiovascular function and metabolic regulation.

-

Phosphodiesterase 2 (PDE2): Degrades cyclic AMP (cAMP) and cyclic GMP (cGMP), key second messengers in many signaling pathways. Inhibition of PDE2 would lead to increased intracellular levels of these cyclic nucleotides.

-

Norepinephrine Transporter (NET): Responsible for the reuptake of norepinephrine, a key neurotransmitter in the sympathetic nervous system.

Pancreatic Cancer Cell Viability and Autophagy

SRT1460 has been shown to reduce the viability of pancreatic cancer cells, with IC50 values in the low micromolar range.[5] This effect is accompanied by an increase in the expression of the autophagy marker LC3-II, suggesting that SRT1460 may induce autophagy in these cells.[5] Autophagy is a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer, depending on the context.

Interplay with AMPK and PGC-1α Signaling

While direct activation of SIRT1 by SRT1460 is contested, the interplay between SIRT1, AMP-activated protein kinase (AMPK), and PGC-1α is a critical axis in cellular energy sensing and metabolic regulation.

-

AMPK: A master regulator of cellular energy homeostasis, activated by an increase in the AMP/ATP ratio.

-

SIRT1 and AMPK: These two molecules exhibit a complex and reciprocal relationship. AMPK can activate SIRT1 by increasing NAD+ levels, while SIRT1 can deacetylate and activate LKB1, an upstream kinase of AMPK.

-

PGC-1α: A key downstream target of both AMPK and SIRT1, promoting mitochondrial biogenesis and function.

It is plausible that some of the reported biological effects of SRT1460 could be mediated through indirect modulation of the AMPK/PGC-1α pathway, potentially via its off-target effects on cellular metabolism.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Contested SIRT1 activation pathway by SRT1460 and its proposed downstream effects.

Caption: The interconnected signaling network of AMPK, SIRT1, and PGC-1α in metabolic regulation.

Caption: Experimental workflow for the HPLC-based SIRT1 deacetylation assay.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of SRT1460.

HPLC-Based SIRT1 Deacetylation Assay

This assay directly measures the enzymatic activity of SIRT1 by quantifying the conversion of an acetylated substrate to its deacetylated form.

-

Reagents:

-

Purified human SIRT1 enzyme

-

Acetylated peptide substrate (e.g., a p53-derived peptide, with or without a TAMRA fluorophore)

-

NAD+

-

SRT1460 or other test compounds dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Quenching solution (e.g., trifluoroacetic acid)

-

-

Procedure:

-

Prepare a reaction mixture containing SIRT1 enzyme, acetylated peptide substrate, and NAD+ in the assay buffer.

-

Add SRT1460 or DMSO (vehicle control) to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Inject the quenched reaction mixture into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

-

Separate the acetylated and deacetylated peptide substrates using a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Detect the peptides by UV absorbance or fluorescence (if a fluorophore is present).

-

Quantify the peak areas of the acetylated and deacetylated peptides to determine the percentage of substrate conversion and calculate SIRT1 activity.

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon binding of a small molecule to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Instrumentation: MicroCal VP-ITC or similar isothermal titration calorimeter.

-

Sample Preparation:

-

Purified SIRT1 enzyme and peptide substrates (both native and fluorophore-labeled) are extensively dialyzed against the same buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 5% glycerol).

-

SRT1460 is dissolved in the final dialysis buffer.

-

-

Procedure:

-

The SIRT1 enzyme (and peptide substrate, if investigating the ternary complex) is loaded into the sample cell of the calorimeter.

-

SRT1460 solution is loaded into the injection syringe.

-

A series of small, defined volumes of the SRT1460 solution are injected into the sample cell while the temperature is maintained at a constant value (e.g., 25°C).

-

The heat released or absorbed upon each injection is measured.

-

The data are plotted as heat change per injection versus the molar ratio of SRT1460 to SIRT1.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.

-

Pancreatic Cancer Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Pancreatic cancer cell lines (e.g., Patu8988t, SU86.86, Panc-1) and a control cell line (e.g., HPDE).

-

Cell culture medium and supplements.

-

96-well plates.

-

SRT1460.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of SRT1460 (and a vehicle control) for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Western Blot for LC3-II (Autophagy Marker)

Western blotting is used to detect the conversion of LC3-I to LC3-II, an indicator of autophagosome formation.

-

Procedure:

-

Treat pancreatic cancer cells with SRT1460 or a vehicle control for a specified time (e.g., 16 hours).

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for LC3.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II is indicative of an increase in autophagy.

-

Conclusion

The narrative of SRT1460 has evolved from that of a specific SIRT1 activator to a more complex story of a promiscuous small molecule with multiple biological targets. While the initial hypothesis of direct SIRT1 activation has been largely refuted by rigorous biophysical and biochemical studies, the compound's effects on pancreatic cancer cell viability and its interactions with various receptors and enzymes warrant further investigation. The off-target activities of SRT1460 are likely the primary drivers of its observed biological effects.

For researchers and drug development professionals, the case of SRT1460 serves as a critical reminder of the importance of robust and multifaceted assay development, including the use of native substrates and orthogonal validation methods, to accurately characterize the mechanism of action of small molecules. Future research on SRT1460 and its analogs should focus on elucidating the specific downstream signaling pathways modulated by its off-target interactions to better understand its therapeutic potential and potential liabilities. A thorough understanding of its polypharmacology will be essential for any future clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SRT-1460 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

SRT 1460: A Technical Guide for Researchers

SRT 1460 is a synthetic small molecule that has been investigated for its potential as an activator of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase involved in various cellular processes, including metabolism, stress resistance, and aging. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3,4,5-trimethoxy-N-{2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1][2]thiazol-6-yl]phenyl}benzamide, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3,4,5-trimethoxy-N-{2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1][2]thiazol-6-yl]phenyl}benzamide |

| CAS Number | 925432-73-1 |

| Molecular Formula | C₂₆H₂₉N₅O₄S |

| Molar Mass | 507.61 g/mol |

| SMILES | COc1cc(cc(c1OC)OC)C(=O)Nc2ccccc2c3cn4c(csc4n3)CN5CCNCC5 |

| Solubility | Soluble in DMSO (20 mg/mL, 39.4 mM) |

| Appearance | Crystalline solid |

Mechanism of Action and Biological Activity

This compound was initially identified as a potent activator of SIRT1, with an EC1.5 of 2.9 μM, and it demonstrated good selectivity for SIRT1 over other sirtuin isoforms like SIRT2 and SIRT3 (EC1.5 >300 μM).[3][4] In preclinical studies, this compound showed promise in improving insulin sensitivity and lowering plasma glucose levels in models of metabolic disease.[3]

However, the direct activation of SIRT1 by this compound has been a subject of scientific debate. Further investigations revealed that the apparent activation of SIRT1 by this compound and other similar compounds, including resveratrol, is dependent on the use of synthetic peptide substrates tagged with a fluorophore.[5][6][7] Studies utilizing nuclear magnetic resonance (NMR), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) have suggested that this compound may interact directly with the fluorophore-containing substrate rather than SIRT1 itself, leading to an apparent increase in enzyme activity.[6]

Despite the controversy surrounding its direct mechanism of action, this compound has been shown to exert biological effects in cellular models. For instance, it has been reported to inhibit the viability of pancreatic cancer cells and increase the expression of the autophagy marker LC3-II.[2]

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which this compound is thought to exert its effects, assuming an on-target effect on SIRT1.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Fluorogenic SIRT1 Activation Assay

This protocol is adapted from commercially available kits and published studies for assessing SIRT1 activity using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a p53-derived peptide with an acetylated lysine and a C-terminal fluorophore like AMC or TAMRA)

-

SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

NAD⁺ solution

-

This compound stock solution (in DMSO)

-

Developer solution (containing a protease to cleave the fluorophore from the deacetylated peptide)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare the reaction mixture by adding SIRT1 assay buffer, NAD⁺, and the SIRT1 enzyme to each well of the microplate.

-

Add this compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., resveratrol).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic SIRT1 substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the signal by adding the developer solution to each well.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Cell Viability (MTT) Assay

This protocol is based on a method used to determine the IC₅₀ of this compound in pancreatic cancer cell lines.[1]

Materials:

-

Pancreatic cancer cell lines (e.g., Patu8988t, SU86.86, Panc-1)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

This compound is a valuable tool for studying the biological roles of sirtuins and the pathways they regulate. While its direct mechanism of action as a SIRT1 activator is complex and subject to the experimental system used, its cellular effects are noteworthy. Researchers using this compound should be mindful of the ongoing discussion regarding its interaction with fluorogenic substrates and consider employing multiple assay formats to validate their findings. The protocols and information provided in this guide are intended to support the design and execution of rigorous scientific investigations into the properties and activities of this compound.

References

- 1. SIRT1 activating compounds (STACs) negatively regulate pancreatic cancer cell growth and viability through a SIRT1-lysosomal-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SRT-1460 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirt3 promotes the autophagy of HK-2 human proximal tubular epithelial cells via the inhibition of Notch-1/Hes-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Cytotoxicity against a Pancreatic Cancer Cell Line Combining Radiation and Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

SRT1460 and Mitochondrial Biogenesis: A Technical Examination of a Controversial SIRT1 Activator

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRT1460 is a synthetic compound initially identified as a potent activator of SIRT1, a crucial NAD+-dependent deacetylase implicated in cellular metabolism, stress resistance, and mitochondrial biogenesis. The prospect of pharmacologically activating SIRT1 generated significant interest for the development of therapeutics targeting age-related diseases. However, the mechanism of action of SRT1460 and related compounds has become a subject of considerable scientific debate. Seminal studies have presented compelling evidence that the observed in vitro activation of SIRT1 by SRT1460 is an artifact of the experimental assays used, specifically those employing fluorophore-conjugated peptide substrates. These studies suggest that SRT1460 interacts with the fluorescent tag rather than directly activating SIRT1 on its native substrates[1][2][3].

This technical guide provides an in-depth analysis of SRT1460, focusing on the controversy surrounding its SIRT1-activating properties and its proposed, though poorly substantiated, role in promoting mitochondrial biogenesis. We will present the conflicting quantitative data, detail the experimental protocols central to this debate, and illustrate the key signaling pathways.

The Controversy Surrounding SRT1460 as a Direct SIRT1 Activator

SIRT1 (Sirtuin 1) is a class III histone deacetylase that plays a pivotal role in cellular processes by deacetylating a wide range of protein targets, thereby modulating their activity. One of its most well-characterized functions is the regulation of mitochondrial biogenesis through the deacetylation of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha)[4]. Activation of SIRT1 is therefore considered a promising therapeutic strategy for metabolic and age-related disorders.

SRT1460, along with other compounds such as SRT1720 and resveratrol, was initially reported to be a potent Sirtuin-Activating Compound (STAC)[2][5]. These claims were primarily based on in vitro enzymatic assays that showed a significant increase in SIRT1 activity in the presence of these molecules.

Quantitative Data on SRT1460's Effect on SIRT1 Activity

The following tables summarize the conflicting quantitative data regarding the in vitro activation of SIRT1 by SRT1460.

Table 1: Apparent Activation of SIRT1 by SRT1460 Using a Fluorogenic Peptide Substrate

| Compound | EC1.5 (μM)a | Maximum Activation (%) | Assay Method | Substrate | Reference |

| SRT1460 | 2.9 | 447 | Mass Spectrometry | p53-derived peptide with fluorescent tag | [5] |

| SRT1460 | ~2.0 b | 434 | HPLC | TAMRA-p53 peptide | [2][3] |

a EC1.5 is the concentration of the compound required to increase enzyme activity by 50%. b Estimated from graphical data.

Table 2: Lack of SIRT1 Activation by SRT1460 Using a Native Peptide Substrate

| Compound (at 100 µM) | Relative SIRT1 Activity (% of DMSO control) | Assay Method | Substrate | Reference |

| SRT1460 | ~100% (no activation) | HPLC | Native p53 peptide | [2][3][7] |

The SIRT1-Mitochondrial Biogenesis Signaling Pathway

Despite the controversy over its direct mechanism of action, the theoretical target of SRT1460, SIRT1, is a well-established regulator of mitochondrial biogenesis. This pathway is crucial for maintaining cellular energy homeostasis and responding to metabolic demands.

The key steps in this pathway are:

-

SIRT1 Activation: Under conditions of low energy (high NAD+/NADH ratio), SIRT1 is activated.

-

PGC-1α Deacetylation: SIRT1 deacetylates PGC-1α, a master regulator of mitochondrial biogenesis[4].

-

Activation of Nuclear Respiratory Factors (NRFs): Deacetylated PGC-1α co-activates NRF1 and NRF2.

-

TFAM Expression: NRFs stimulate the expression of Mitochondrial Transcription Factor A (TFAM).

-

Mitochondrial DNA Replication and Transcription: TFAM translocates to the mitochondria, where it drives the replication and transcription of mitochondrial DNA (mtDNA), leading to the synthesis of new mitochondrial components and ultimately, new mitochondria[4][8].

There is also significant crosstalk between SIRT1 and AMP-activated protein kinase (AMPK), another key cellular energy sensor. AMPK can activate SIRT1, and both can act on PGC-1α to promote mitochondrial biogenesis[9][10].

Signaling Pathway Diagrams

Experimental Protocols

Accurate assessment of a compound's effect on SIRT1 activity and mitochondrial biogenesis requires robust and appropriate methodologies. The controversy surrounding SRT1460 underscores the importance of selecting assays that avoid potential artifacts.

Assessment of SIRT1 Activity

3.1.1. HPLC-Based Assay for Native Substrates (Recommended)

This method directly measures the conversion of a native (unlabeled) acetylated peptide substrate to its deacetylated product, avoiding the confounding factor of fluorescent tags[2][3][11].

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing Tris buffer (pH 7.4-8.0), NaCl, DTT, and purified recombinant human SIRT1 enzyme.

-

Add the test compound (e.g., SRT1460 dissolved in DMSO) or DMSO vehicle control. Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the native acetylated peptide substrate (e.g., a p53-derived peptide) and NAD+.

-

-

Reaction Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range of substrate conversion.

-

Reaction Quenching: Stop the reaction by adding a quenching solution, such as 0.1% trifluoroacetic acid (TFA).

-

HPLC Analysis:

-

Inject the quenched reaction mixture onto a C18 reverse-phase HPLC column.

-

Separate the acetylated substrate and deacetylated product using a gradient of acetonitrile in water with 0.1% TFA.

-

Monitor the elution profile by UV absorbance at 214 nm.

-

-

Data Analysis: Calculate the percentage of substrate conversion by integrating the peak areas of the substrate and product. Compare the conversion in the presence of the test compound to the vehicle control to determine the effect on SIRT1 activity.

3.1.2. Fluorogenic SIRT1 Assay (Caution Advised)

This high-throughput method is susceptible to artifacts, as demonstrated with SRT1460. It relies on a fluorophore-quencher pair attached to a peptide substrate. Deacetylation by SIRT1 allows for proteolytic cleavage, separating the fluorophore from the quencher and generating a fluorescent signal.

Protocol:

-

Reaction Setup: In a microplate, combine assay buffer, NAD+, and the fluorogenic acetylated peptide substrate.

-

Compound Addition: Add the test compound (e.g., SRT1460) or vehicle control.

-

Enzyme Addition: Initiate the reaction by adding purified SIRT1 enzyme.

-

Incubation: Incubate at 37°C for 60 minutes.

-

Development: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated peptide. Incubate for 15-30 minutes.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence relative to the control is interpreted as SIRT1 activation.

Assessment of Mitochondrial Biogenesis

3.2.1. Quantification of Mitochondrial Mass via Flow Cytometry

This method provides a semi-quantitative measure of mitochondrial content in a cell population using mitochondria-specific fluorescent dyes[12][13][14][15].

Protocol:

-

Cell Culture and Treatment: Culture cells of interest and treat with the test compound (e.g., SRT1460) or vehicle control for the desired duration (e.g., 24-72 hours).

-

Staining:

-

Harvest and wash the cells.

-

Resuspend cells in pre-warmed culture medium.

-

Add a mitochondria-specific dye that stains independently of membrane potential, such as MitoTracker Green FM, at a final concentration of 100-200 nM.

-

Incubate for 30-45 minutes at 37°C, protected from light.

-

-

Flow Cytometry Analysis:

-

Wash the cells to remove excess dye.

-

Resuspend in a suitable buffer (e.g., PBS with 2% FBS).

-

Analyze the cells on a flow cytometer, exciting the dye with a 488 nm laser and collecting the emission signal in the appropriate channel (e.g., FITC channel).

-

-

Data Analysis: Gate on the live, single-cell population. Compare the mean or median fluorescence intensity (MFI) of the treated cells to the control cells. An increase in MFI indicates an increase in mitochondrial mass.

3.2.2. Quantification of Mitochondrial DNA (mtDNA) Content via qPCR

This method measures the ratio of mitochondrial DNA to nuclear DNA (nDNA) as an indicator of the number of mitochondria per cell[8][16].

Protocol:

-

Cell Culture and Treatment: Treat cells with the test compound as described above.

-

Genomic DNA Extraction: Extract total genomic DNA from an equal number of treated and control cells using a commercial DNA extraction kit.

-

Quantitative PCR (qPCR):

-

Perform two separate qPCR reactions for each DNA sample: one using primers for a mitochondrial gene (e.g., MT-CO2 or ND1) and another using primers for a single-copy nuclear gene (e.g., B2M or GAPDH).

-

Use a SYBR Green-based qPCR master mix.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.

-

Calculate the difference in Ct values (ΔCt = Ctnuclear - Ctmitochondrial).

-

The relative mtDNA copy number can be expressed as 2ΔCt. Compare the values from treated samples to control samples.

-

Experimental Workflow Diagrams

Conclusion and Future Directions

The case of SRT1460 serves as a critical lesson in drug discovery and development, highlighting the potential for assay-dependent artifacts and the necessity of validating initial findings with orthogonal, physiologically relevant methods. While SRT1460 was initially heralded as a potent SIRT1 activator, substantial evidence now indicates that this is not the case with native substrates[1][2][3].

Consequently, there is a significant lack of reliable data demonstrating that SRT1460 can induce mitochondrial biogenesis in a cellular or in vivo context. The link between SRT1460 and mitochondrial biogenesis remains largely theoretical and is predicated on its disputed interaction with SIRT1.

For researchers in this field, it is imperative to:

-

Employ Artifact-Resistant Assays: When screening for sirtuin modulators, prioritize methods that use native substrates, such as HPLC-based or mass spectrometry-based assays, over those that rely on artificial, tagged substrates.

-

Validate In Vitro Hits in Cellular Models: Any promising compound identified in vitro must be rigorously tested in cell-based assays for its effects on downstream targets (e.g., PGC-1α acetylation) and physiological endpoints (e.g., mitochondrial mass, mtDNA content, and oxygen consumption rate).

-

Investigate Off-Target Effects: Given that SRT1460 and its analogs have been shown to have multiple off-target activities, any observed biological effects should be carefully scrutinized for SIRT1-independence[1][2].

Future research on compounds like SRT1460 should focus on elucidating their true mechanism of action. If they do confer biological benefits, it is crucial to identify the actual molecular targets to guide further development. For the field of mitochondrial biogenesis, the focus should remain on validated activators of the SIRT1/AMPK pathway and the discovery of new modulators through robust and reliable screening paradigms.

References

- 1. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. SIRT1-dependent mitochondrial biogenesis supports therapeutic effects of resveratrol against neurodevelopment damage by fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Using flow cytometry for mitochondrial assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of SRT1460 in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: This document is intended for informational purposes for research, scientific, and drug development professionals. The information contained herein is a synthesis of publicly available research and should not be construed as an endorsement or validation of any particular therapeutic agent. The role and mechanism of action of SRT1460 are subjects of ongoing scientific debate.

Executive Summary

SRT1460 is a small molecule developed by Sirtris Pharmaceuticals that was initially characterized as a potent activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase implicated in mediating the beneficial metabolic effects of calorie restriction.[1][2] Preclinical studies in animal models of metabolic disease suggested that SRT1460 could improve insulin sensitivity, lower plasma glucose levels, and enhance mitochondrial function.[1] However, subsequent research has generated significant debate regarding the direct mechanism of action of SRT1460 and related compounds. Evidence has emerged suggesting that the observed in vitro activation of SIRT1 by SRT1460 is an artifact of the experimental assay, specifically the use of a fluorophore-tagged peptide substrate.[3][4] This technical guide will provide a comprehensive overview of the data surrounding SRT1460, addressing its purported mechanism of action, its observed effects in metabolic disease models, and the controversy surrounding its direct SIRT1 activation. We will present available quantitative data, detail experimental protocols for key assays, and visualize the proposed signaling pathways.

The Sirtuin 1 (SIRT1) Pathway in Metabolism

Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in cellular metabolism, stress responses, and aging.[3] SIRT1, the most extensively studied mammalian sirtuin, is a key regulator of energy homeostasis. It is activated during periods of low energy, such as fasting or calorie restriction, and deacetylates a wide range of protein substrates to orchestrate adaptive metabolic responses.[3][5]

Key downstream targets of SIRT1 in metabolic regulation include:

-

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis and function. Deacetylation by SIRT1 is proposed to increase PGC-1α activity, leading to enhanced mitochondrial respiration and fatty acid oxidation.[6][7]

-

AMP-activated protein kinase (AMPK): A central energy sensor that is activated when cellular AMP/ATP ratios are high. There is evidence of a complex interplay between SIRT1 and AMPK, with each potentially activating the other to promote energy-conserving processes.[8][9]

-

Forkhead box protein O1 (FOXO1): A transcription factor involved in gluconeogenesis and insulin signaling. SIRT1-mediated deacetylation can modulate FOXO1 activity.[7]

Given its central role in metabolic regulation, SIRT1 has been considered an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[10][11]

SRT1460: Initial Characterization as a SIRT1 Activator

SRT1460 was identified as a potent small-molecule activator of SIRT1, structurally distinct from the naturally occurring polyphenol resveratrol.[2][12] Initial in vitro studies reported that SRT1460 activated SIRT1 with greater potency than resveratrol.[13]

Quantitative Data from In Vitro Activation Assays

The following table summarizes the reported in vitro activation data for SRT1460 and related compounds from assays using a fluorophore-tagged p53 peptide substrate.

| Compound | EC1.5 (μM) | Maximum Activation (%) | Reference |

| SRT1460 | 2.9 | 434 - 447 | [3][12] |

| SRT1720 | 0.16 - 0.32 | 741 - 781 | [3][12] |

| SRT2183 | 0.36 | 285 - 296 | [3][12] |

| Resveratrol | 31.6 | 239 | [3] |

EC1.5 is the concentration required to increase enzyme activity by 50%.

The Controversy: Is SRT1460 a True Direct SIRT1 Activator?

Subsequent independent investigations raised significant questions about the direct activation of SIRT1 by SRT1460 and its analogs. A key finding was that the apparent activation of SIRT1 by these compounds was dependent on the presence of a fluorophore (e.g., TAMRA or AMC) covalently attached to the peptide substrate used in the in vitro assays.[3][4][14]

In Vivo Effects of SRT1460 and Analogs in Metabolic Disease Models

Despite the controversy surrounding its direct mechanism of action, studies in animal models have reported beneficial metabolic effects of SRT1460 and the related, more potent compound SRT1720.[1][12] These in vivo effects suggest that these compounds may modulate metabolic pathways, although potentially through mechanisms independent of direct SIRT1 activation.

Effects on Glucose Homeostasis and Insulin Sensitivity

In animal models of obesity and type 2 diabetes, administration of SRT compounds has been shown to:

-

Lower plasma glucose levels: In Zucker fa/fa rats, a model of genetic obesity and insulin resistance, SRT1720 treatment significantly reduced blood glucose.[12]

-

Improve insulin sensitivity: Hyperinsulinemic-euglycemic clamp studies in Zucker fa/fa rats demonstrated improved whole-body glucose homeostasis and insulin sensitivity in adipose tissue, skeletal muscle, and liver.[12]

Effects on Mitochondrial Function

Treatment with SRT compounds has been associated with enhanced mitochondrial capacity in metabolic tissues. For instance, SRT1720 treatment in diet-induced obese mice led to an increase in citrate synthase activity in skeletal muscle, a marker of mitochondrial content.[12]

The proposed, though debated, signaling pathway linking SIRT1 activation to these metabolic improvements is depicted below.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on SRT1460.

In Vitro SIRT1 Activity Assay (Fluorogenic)

Objective: To measure the ability of a compound to activate SIRT1-mediated deacetylation of a fluorophore-labeled peptide substrate.

Principle: This is often a two-step coupled enzyme assay. First, SIRT1 deacetylates an acetylated lysine residue on a synthetic peptide substrate that is tagged with a fluorophore. In the second step, a developing reagent (e.g., trypsin) cleaves the deacetylated peptide, leading to a change in fluorescence that is proportional to SIRT1 activity.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorophore-labeled acetylated peptide substrate (e.g., based on p53 sequence)

-

NAD+

-

Assay buffer (e.g., PBS or Tris-based buffer)

-

Developing reagent (e.g., trypsin)

-

Test compound (SRT1460) dissolved in DMSO

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a microplate, combine the SIRT1 enzyme, the fluorophore-labeled peptide substrate, and NAD+.

-

Add the test compound or vehicle (DMSO) to the appropriate wells.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

Stop the deacetylation reaction and initiate the development step by adding the developing reagent.

-

Incubate for a further period to allow for cleavage of the deacetylated substrate.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of activation relative to the vehicle control.

In Vivo Animal Studies (e.g., in Diet-Induced Obese Mice)

Objective: To evaluate the effect of SRT1460 or its analogs on metabolic parameters in a mouse model of metabolic disease.

Animal Model: Male C57BL/6J mice fed a high-fat diet (HFD) for a specified duration to induce obesity and insulin resistance.

Materials:

-

Diet-induced obese (DIO) mice

-

Test compound (e.g., SRT1720) formulated for oral gavage

-

Vehicle control

-

Glucometer and test strips

-

Equipment for hyperinsulinemic-euglycemic clamp studies (optional)

-

Reagents for tissue analysis (e.g., citrate synthase activity assay kits)

Procedure:

-

Acclimate DIO mice and randomize them into treatment and vehicle control groups based on body weight and blood glucose levels.

-

Administer the test compound or vehicle daily by oral gavage for the duration of the study (e.g., 4-10 weeks).

-

Monitor body weight and food intake regularly.

-

Periodically measure fasting or fed blood glucose levels.

-

At the end of the treatment period, perform metabolic assessments such as an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT). For more detailed analysis, conduct hyperinsulinemic-euglycemic clamps.

Conclusion and Future Directions

SRT1460 is a compound that has played a significant role in the study of sirtuin biology and its potential as a therapeutic target for metabolic diseases. While initial reports positioned it as a potent direct activator of SIRT1, subsequent evidence has strongly challenged this claim, suggesting that its in vitro activity is an artifact of the commonly used fluorogenic assays.

Despite the controversy over its direct molecular target, the reported in vivo metabolic benefits of SRT1460 and its analogs in animal models cannot be entirely dismissed. These findings suggest that the compounds may exert their effects through alternative, SIRT1-independent mechanisms or through indirect effects on SIRT1 activity.

For researchers, scientists, and drug development professionals, the story of SRT1460 serves as a critical case study in the importance of rigorous mechanistic validation and the potential for assay-dependent artifacts in drug discovery. Future research in this area should focus on:

-

Identifying the true molecular target(s) of SRT1460 and its analogs to understand the basis for their observed in vivo effects.

-

Utilizing assay systems that employ native, unmodified substrates for the screening and characterization of potential sirtuin modulators.

-

Further investigating the complex interplay between SIRT1, AMPK, and PGC-1α to delineate the key nodes for therapeutic intervention in metabolic diseases.

By addressing these questions, the scientific community can build upon the lessons learned from SRT1460 to develop more effective and mechanistically well-defined therapies for metabolic disorders.

References

- 1. SRT-1460 - Wikipedia [en.wikipedia.org]

- 2. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SIRT1 and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resveratrol improves mitochondrial function and protects against metabolic disease by activating SIRT1 and PGC-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Sirtuins and Insulin Resistance [frontiersin.org]

- 8. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIRT1 Takes a Backseat to AMPK in the Regulation of Insulin Sensitivity by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Catalysis and mechanistic insights on Sirtuin activation - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of a Putative SIRT1 Activator: An In-depth Technical Guide to the Early Discovery and Development of SRT1460

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT1460 emerged from the laboratories of Sirtris Pharmaceuticals as a promising small molecule activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase considered a key regulator of metabolism and longevity.[1] The initial excitement surrounding SRT1460 and similar compounds was fueled by their potential to mimic the beneficial effects of calorie restriction, such as improved insulin sensitivity and enhanced mitochondrial function, offering new therapeutic avenues for age-related diseases like type 2 diabetes.[1] However, the early development of SRT1460 is a compelling case study in the complexities of drug discovery, marked by a significant controversy over its fundamental mechanism of action. This technical guide provides a detailed account of the early discovery, the experimental evidence for and against its role as a direct SIRT1 activator, and the signaling pathways it was proposed to modulate.

The Initial Discovery: A High-Throughput Screening Success

SRT1460 was identified through a high-throughput screening (HTS) campaign that utilized a fluorescence polarization (FP) assay.[1] This assay was designed to identify compounds that could enhance the deacetylation of a peptide substrate by SIRT1. The potency of these compounds was further optimized using a high-throughput mass spectrometry assay.[1]

Experimental Protocols

High-Throughput Fluorescence Polarization (FP) Assay (as employed by Sirtris Pharmaceuticals)

The foundational screening that identified SRT1460 relied on a fluorescence polarization assay. Below is a representative protocol based on available literature:

-

Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorophore-tagged substrate. A small, rapidly tumbling fluorescently labeled peptide substrate has a low polarization value. When a large enzyme like SIRT1 binds to and deacetylates the substrate, the resulting complex is larger and tumbles more slowly, leading to an increase in the polarization value. Activators of SIRT1 would theoretically increase the rate of this process.

-

Reagents:

-

Human SIRT1 enzyme

-

Fluorophore-labeled peptide substrate (e.g., a p53-derived peptide with a covalently attached TAMRA fluorophore)

-

NAD+ (co-factor for SIRT1)

-

Assay Buffer (e.g., 50 mM Tris-acetate, pH 7.4, 150 mM NaCl, 150 µM NAD+, 1 mM DTT)

-

Test compounds (including SRT1460) dissolved in DMSO

-

-

Procedure:

-

The SIRT1 enzyme and the fluorescently labeled peptide substrate are incubated together in the assay buffer.

-

The test compound (e.g., SRT1460) is added to the mixture.

-

The reaction is initiated by the addition of NAD+.

-

The fluorescence polarization is measured over time using a suitable plate reader.

-

An increase in the rate of change of fluorescence polarization in the presence of the compound compared to a DMSO control is indicative of SIRT1 activation.

-

The Controversy: An Artifact of the Assay?

A seminal 2010 publication by Pacholec and colleagues challenged the assertion that SRT1460 and its analogs were direct activators of SIRT1.[2] Their research suggested that the observed activation was an artifact of the experimental setup, specifically the use of a peptide substrate with a covalently attached fluorophore.[2]

Experimental Protocols

HPLC-Based Deacetylation Assay with Native Substrates (as employed by Pacholec et al.)

To investigate the activity of SRT1460 without the potential interference of a fluorophore, a more direct method using high-performance liquid chromatography (HPLC) was employed.

-

Principle: This method directly measures the enzymatic conversion of an acetylated substrate to its deacetylated product. The substrate and product are separated by HPLC and quantified, providing a direct measure of enzyme activity. Crucially, this can be performed with both fluorophore-labeled and native (unlabeled) peptide substrates.

-

Reagents:

-

Human SIRT1 enzyme (e.g., 5 nM)

-

Substrates:

-

TAMRA-labeled p53 peptide

-

Native (unlabeled) p53 peptide

-

-

NAD+ (e.g., 150 µM)

-

Reaction Buffer (e.g., 50 mM Tris-acetate, pH 7.4, 150 mM NaCl, 1 mM DTT)

-

Test compounds (SRT1460, etc.) in DMSO

-

Quenching solution (e.g., nicotinamide)

-

-

Procedure:

-

SIRT1 enzyme is incubated with the peptide substrate (either TAMRA-labeled or native) in the reaction buffer.

-

The test compound is added.

-

The reaction is started with the addition of NAD+ and incubated at room temperature for a set time (e.g., 30 minutes).

-

The reaction is stopped by adding a quenching solution.

-

The reaction mixture is injected into an HPLC system to separate and quantify the acetylated and deacetylated peptide products.

-

Enzyme activity is calculated based on the amount of product formed.

-

Quantitative Data: A Tale of Two Substrates

The discrepancy in the findings is best illustrated by comparing the quantitative data generated from assays using fluorophore-tagged versus native substrates.

| Compound | Assay Type | Substrate | EC1.5 (µM) | Maximum Activation (%) | Reference |

| SRT1460 | Mass Spectrometry | Fluorophore-labeled peptide | 2.9 | 447 | [3] |

| SRT1460 | HPLC | TAMRA-p53 peptide | ~2.9 | ~434 | [1] |

| SRT1460 | HPLC | Native p53 peptide | No activation | ~15% of control | [1] |

| SRT1720 | Mass Spectrometry | Fluorophore-labeled peptide | 0.16 | 781 | [3] |

| SRT1720 | HPLC | TAMRA-p53 peptide | 0.32 | 741 | [1] |

| SRT1720 | HPLC | Native p53 peptide | Inhibition (~40%) | N/A | [1] |

| Resveratrol | Mass Spectrometry | Fluorophore-labeled peptide | 46.2 | 201 | [3] |

| Resveratrol | HPLC | TAMRA-p53 peptide | 31.6 | 239 | [1] |

| Resveratrol | HPLC | Native p53 peptide | No activation | ~15% of control | [1] |

EC1.5: The concentration of a compound required to increase enzyme activity by 50%.

The data clearly shows that while SRT1460 and related compounds potently "activated" SIRT1 in assays employing a fluorophore-labeled peptide, this effect was absent when a native peptide substrate was used.[1] Further biophysical studies, including NMR and surface plasmon resonance, provided evidence that these compounds directly interact with the fluorophore-containing peptide substrates, rather than the SIRT1 enzyme itself.[2]

Proposed Signaling Pathway and Experimental Workflow Visualizations

Assuming SRT1460 was a true SIRT1 activator, it would have been expected to modulate the known downstream signaling pathways of SIRT1.

References

- 1. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

SRT 1460: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT 1460 is a small molecule compound identified as a potent activator of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase.[1][2][3] SIRT1 is a key regulator of various cellular processes, including stress resistance, metabolism, apoptosis, and autophagy.[4][5][6][7] this compound has been investigated for its potential therapeutic applications in age-related diseases and cancer.[8] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cell viability assays and the assessment of autophagy.

Note on Mechanism of Action: It is important to note that there is a scientific controversy regarding the direct activation of SIRT1 by this compound. Some studies suggest that the observed activation in cell-free assays may be an artifact of the experimental setup, specifically the use of fluorophore-labeled peptide substrates. Researchers should consider this controversy when interpreting their results.

Data Presentation

Solubility and Stock Solution Preparation

This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.

| Property | Value | Source |

| Molecular Weight | 507.6 g/mol | [3] |

| Solubility (DMSO) | ≥ 20 mg/mL (39.4 mM) | [3] |

| Recommended Stock Concentration | 10 mM in DMSO | [1][2] |

| Storage of Stock Solution | -20°C for up to 1 year or -80°C for up to 2 years | [1] |

Protocol for Stock Solution Preparation (10 mM):

-

Weigh out 5.08 mg of this compound powder.

-

Dissolve in 1 mL of high-purity DMSO.

-

Mix thoroughly by vortexing until the powder is completely dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C.

In Vitro Efficacy: EC1.5 and IC50 Values

This compound has been shown to activate SIRT1 in cell-free assays and inhibit the viability of various cancer cell lines.

| Parameter | Cell Line / Assay | Value | Source |

| EC1.5 (SIRT1 Activation) | Cell-free assay | 2.9 µM | [1] |

| IC50 (Cell Viability, 72h) | Panc-1 (Pancreatic Cancer) | 0.66 ± 0.02 µM | [1] |

| Patu8988t (Pancreatic Cancer) | 1.62 ± 0.13 µM | [1] | |

| SU86.86 (Pancreatic Cancer) | 2.31 ± 0.23 µM | [1] | |

| HPDE (Normal Pancreatic Duct Epithelial) | 2.39 ± 0.29 µM | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of adherent cells, such as pancreatic cancer cell lines.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Adherent cells of interest (e.g., Panc-1, Patu8988t)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan crystals)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 0.1 µM to 10 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 72 hours).[1][8]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Autophagy Induction Assessment (Western Blot for LC3-I/II)

This protocol details the detection of autophagy induction by this compound through the analysis of LC3-I to LC3-II conversion via Western blotting. An increase in the lipidated form, LC3-II, is a hallmark of autophagy.[1]

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium

-

Cells of interest (e.g., H9c2 cardiomyocytes, pancreatic cancer cells)

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 12-15% acrylamide)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against LC3 (e.g., rabbit anti-LC3)

-

Primary antibody against a loading control (e.g., mouse anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentration (e.g., 5 µM) for a specified time (e.g., 16 hours).[1] Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of RIPA lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody, or run a parallel gel for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and the loading control.

-

Normalize the LC3-II intensity to the loading control.

-

Compare the normalized LC3-II levels between treated and control samples. An increase in the LC3-II/loading control ratio indicates autophagy induction.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of this compound through SIRT1 activation.

Caption: Experimental workflow for the cell viability (MTT) assay.

Caption: Experimental workflow for autophagy assessment by Western blot.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Sirtuin | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Sirt1 promotes autophagy and inhibits apoptosis to protect cardiomyocytes from hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of SIRT1 in autophagy and drug resistance: unveiling new targets and potential biomarkers in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT1 positively regulates autophagy and mitochondria function in embryonic stem cells under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]